2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide is a synthetic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one. This intermediate is then treated with ethylamine to yield 2-ethylquinazolin-4-amine.
Ether Formation: The 2-ethylquinazolin-4-amine is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the ether linkage, resulting in this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline ring to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antibacterial and Antifungal Agents: It has shown promising activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal drugs.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide can be compared with other quinazoline derivatives, such as :
Gefitinib: An anticancer drug that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Prazosin: A sympatholytic drug used to treat high blood pressure and benign prostatic hyperplasia.
What sets this compound apart is its unique structure, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)25-13-19(24)21-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFSXHJCYWOFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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